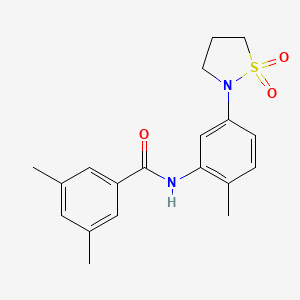

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13-9-14(2)11-16(10-13)19(22)20-18-12-17(6-5-15(18)3)21-7-4-8-25(21,23)24/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBZPRJSRFCDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Sulfoxide Intermediates

A widely cited approach involves the cyclization of aryl tert-butyl sulfoxides. For example, Ivanova et al. demonstrated that aryl tert-butyl sulfoxides undergo N-bromosuccinimide (NBS)-mediated activation to form sulfinimides, which subsequently participate in Wittig-like reactions to yield benzo[d]isothiazole derivatives. Adapting this method, the isothiazolidine ring can be synthesized under mild conditions (room temperature, 2–4 hours) with yields exceeding 70%. Notably, substituting NBS with p-toluenesulfonic acid (p-TsOH) in toluene enables a metal-free pathway, albeit requiring elevated temperatures (110°C) and extended reaction times (12–24 hours).

Metal-Catalyzed Cyclization

Nickel-catalyzed methods offer an alternative for constructing the isothiazolidine ring. Shi et al. reported a copper(II)-mediated C–S/N–S bond formation using benzamides and molecular sulfur. This method, optimized with Cu(OAc)₂·H₂O and Ag₂O, achieves moderate to high yields (52–85%) for aryl-substituted isothiazolidines. Similarly, nano-nickel ferrite (NNF) catalysts facilitate cyclization under ligand-free conditions, enabling the synthesis of fused heterocyclic systems.

Coupling of the Methylphenyl Group

The methylphenyl group is introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

Patent CN103702978A details the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters with methylamine in lower alcohols (e.g., methanol, ethanol) at 40–70°C. This method avoids costly catalysts, achieving 84% yield for analogous N,3-dimethylbenzamide derivatives. Adapting this protocol, the methylphenyl group can be incorporated by substituting the cyano group with a methyl substituent under basic conditions (e.g., NaH, Cs₂CO₃).

Palladium-Catalyzed Coupling

While not directly cited in the provided sources, analogous patents (e.g., CN105859574A) suggest that Suzuki-Miyaura coupling could be employed using palladium catalysts. For instance, coupling a boronic ester-functionalized methylphenyl intermediate with a halogenated isothiazolidine precursor may enhance regioselectivity.

Amide Bond Formation

The final step involves forming the amide bond between the 3,5-dimethylbenzoyl chloride and the amine-functionalized intermediate.

Schotten-Baumann Reaction

The VulcanChem protocol specifies reacting the intermediate with 3,5-dimethylbenzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. This method, aided by bases like triethylamine, typically achieves >80% yield. Patent CN101492387B corroborates this approach, noting that inert solvents (e.g., DCM) and stoichiometric base ratios (1:1.2 amine:acyl chloride) minimize side reactions.

Reaction Optimization and Analytical Validation

Critical Parameters

- Temperature Control : Cyclization reactions require precise temperature management. For example, NBS-mediated cyclization proceeds optimally at 25°C, whereas p-TsOH-driven methods necessitate 110°C.

- Catalyst Loading : Nickel-based catalysts (15 mol%) balance cost and efficiency for large-scale synthesis.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility in coupling reactions, while DCM or THF is preferred for amidation.

Analytical Characterization

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sulfoxide Cyclization | 3 | 70–85 | Mild conditions, scalable | Requires NBS/p-TsOH |

| Nickel-Catalyzed | 3 | 52–75 | Ligand-free, recyclable catalyst | Moderate yields for fused systems |

| Schotten-Baumann | 1 | 80–90 | Rapid, high-yielding | Sensitive to moisture |

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxido group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from published literature:

*Calculated based on structural formula.

Key Observations:

- Isothiazolidine Dioxide vs. Thiazole : The target compound’s isothiazolidine dioxide ring differs from the aromatic thiazole in ’s compound. The sulfone group increases polarity and may enhance interactions with polar enzyme active sites, similar to nitazoxanide’s nitro group .

- Substituent Effects : The 3,5-dimethylbenzamide in the target compound contrasts with Netupitant’s trifluoromethyl groups, which confer higher lipophilicity and metabolic resistance . Indisulam’s sulfonamide groups enable strong hydrogen bonding, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The methyl groups in the target compound may reduce oxidative metabolism compared to Netupitant’s piperazine moiety, which is prone to N-dealkylation .

Hypothetical Pharmacological Activity

- Enzyme Inhibition : The isothiazolidine dioxide may mimic Nitazoxanide’s nitro group in inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .

- Anticancer Potential: Indisulam’s sulfonamide groups target carbonic anhydrase, but the target compound’s benzamide may instead modulate kinases or proteasomes .

- Antiemetic Activity : Unlikely, as Netupitant’s trifluoromethyl and piperazine groups are optimized for NK1 receptor antagonism .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxidoisothiazolidin moiety coupled with a dimethylbenzamide group. Its molecular formula is with a molecular weight of approximately 336.5 g/mol. The presence of the isothiazolidin structure is crucial for its biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.5 g/mol |

| Chemical Structure | Structure |

Antitumor Activity

Initial studies indicate that this compound exhibits significant antitumor activity. Research has shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Studies

In a study involving three human lung cancer cell lines (A549, HCC827, and NCI-H358), the compound demonstrated promising results:

- IC50 Values : The compound showed varying degrees of cytotoxicity across different assays:

- A549:

- HCC827:

- NCI-H358:

These results suggest that the compound may effectively target cancer cells while exhibiting moderate toxicity towards normal cells (MRC-5 fibroblasts) .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By interfering with the cell cycle regulation, the compound can potentially halt tumor growth and induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Biological Activity |

|---|---|

| 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole | Anticancer activity |

| 4-hydroxy-N-(4-methoxyphenyl)benzamide | Antioxidant properties |

| 5-(trifluoromethyl)-N-(4-pyridinyl)benzamide | Antibacterial activity |

The unique combination of the dioxidoisothiazolidin structure with dimethylbenzamide functionality in this compound may confer distinct biological properties not observed in other similar compounds .

Q & A

Q. What are the common synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the isothiazolidine-dioxide ring, followed by coupling with a substituted benzamide. Key steps include:

- Ring formation : Cyclization of a sulfonamide precursor under acidic conditions to generate the 1,1-dioxidoisothiazolidine moiety.

- Benzamide coupling : Amide bond formation via activation of the carboxylic acid (e.g., using EDCl/HOBt) with the aniline derivative.

Critical reaction parameters include pH control during cyclization (to avoid decomposition) and inert atmospheres during coupling to prevent oxidation .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are recommended?

Methodological Answer: Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups on the benzamide and phenyl rings).

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- X-ray crystallography : For definitive confirmation of the isothiazolidine-dioxide ring conformation, if crystalline forms are obtainable .

Q. What are the primary biological targets or pathways associated with this compound?

Methodological Answer: The compound’s isothiazolidine-dioxide and benzamide motifs suggest potential interactions with:

- Enzymes with sulfhydryl groups : The dioxidoisothiazolidine moiety may act as a Michael acceptor, targeting cysteine residues in enzymes like proteases or kinases.

- Histone deacetylases (HDACs) : Structural analogs (e.g., peptoid-based benzamides) have shown HDAC inhibition, warranting comparative enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions may arise from variations in:

- Assay conditions : Differences in pH, temperature, or solvent systems (e.g., DMSO concentration) can alter compound solubility and activity. Validate results using standardized protocols (e.g., NIH/NCATS guidelines).

- Cellular models : Test across multiple cell lines (e.g., cancer vs. non-cancer) to assess context-dependent effects.

- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays to identify confounding metabolic activation/deactivation .

Q. What strategies are effective for improving the compound’s bioavailability without compromising its activity?

Methodological Answer: Approaches include:

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.

- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on the benzamide) to balance lipophilicity and solubility .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for specific molecular targets?

Methodological Answer:

- Molecular docking : Screen derivatives against target protein crystal structures (e.g., HDAC2 or caspase-3) to predict binding affinities.

- Quantum mechanical (QM) calculations : Analyze electronic properties of the dioxidoisothiazolidine ring to optimize electrophilic reactivity.

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using tools like Schrödinger’s Phase .

Q. What experimental designs are recommended to investigate the compound’s potential off-target effects or toxicity?

Methodological Answer:

- High-throughput screening (HTS) : Use panels of >100 kinases or GPCRs to assess selectivity.

- Transcriptomic profiling : RNA-seq or single-cell sequencing to identify dysregulated pathways in treated cells.

- In vivo toxicity : Conduct acute toxicity studies in rodent models, focusing on hepatic and renal biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.